Product packaging for 3-(3-Phenoxyphenyl)propanal(Cat. No.:CAS No. 122801-83-6)

3-(3-Phenoxyphenyl)propanal

Cat. No.: B040908
CAS No.: 122801-83-6
M. Wt: 226.27 g/mol
InChI Key: IAFFBDLQWKQKPU-UHFFFAOYSA-N
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Description

3-(3-Phenoxyphenyl)propanal is a high-value organic compound with the molecular formula C 15 H 14 O 2 and a molecular weight of 226.27 g/mol . Its structure, featuring a propanal chain linked to a bi-aryl ether system, makes it a versatile and critical intermediate in organic and medicinal chemistry research. This compound serves as a key synthetic precursor for the development of more complex molecules. Researchers utilize its aldehyde functional group for further chemical transformations, such as reductions to alcohols or reductive amination to introduce nitrogen-containing groups. The phenoxy phenyl backbone is a significant structural motif found in various bioactive molecules and pharmaceutical agents . As such, this compound is invaluable for chemical synthesis programs aimed at discovering new compounds in agrochemical and pharmaceutical research. Disclaimer: This product is for research purposes only and is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O2 B040908 3-(3-Phenoxyphenyl)propanal CAS No. 122801-83-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-phenoxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-12H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFFBDLQWKQKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560667
Record name 3-(3-Phenoxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122801-83-6
Record name 3-(3-Phenoxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance in Modern Chemical Research

3-(3-Phenoxyphenyl)propanal is a bifunctional organic molecule featuring a terminal aldehyde group and a diaryl ether (phenoxyphenyl) core. This structural combination makes it a compound of significant interest in synthetic chemistry, primarily as a crucial intermediate in the production of a class of synthetic insecticides known as pyrethroids. acs.orgresearchgate.net Pyrethroids are synthetic analogues of pyrethrins, which are natural insecticides derived from chrysanthemum flowers. google.com The development of synthetic pyrethroids was a major advancement in agrochemistry, offering enhanced stability and potency compared to their natural counterparts. google.com

The 3-phenoxyphenyl moiety is a key structural component in many second-generation, Type II pyrethroids, which are characterized by the presence of an α-cyano group. acs.org These compounds, such as fenvalerate (B1672596) and deltamethrin, are widely used in agriculture and public health to control a broad spectrum of insect pests. google.comtandfonline.com The aldehyde functional group of this compound, or more commonly, the related 3-phenoxybenzaldehyde (B142659), serves as the electrophilic partner in the esterification reaction that forms the final pyrethroid structure. acs.org Research into compounds like this compound is therefore intrinsically linked to the ongoing development and optimization of these vital agrochemicals. acs.orgtandfonline.com

Strategic Importance As a Molecular Building Block

The strategic value of 3-(3-phenoxyphenyl)propanal and its chemical relatives lies in their role as versatile building blocks for constructing more complex, biologically active molecules. The aldehyde group provides a reactive handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Its most prominent application is in the synthesis of pyrethroid insecticides. For instance, the synthesis of fenvalerate (B1672596) involves the esterification of α-cyano-3-phenoxybenzyl alcohol with 2-(4-chlorophenyl)-3-methyl-butyric acid. tandfonline.com The precursor to this alcohol is 3-phenoxybenzaldehyde (B142659), a close structural relative of this compound. The synthesis of 3-phenoxybenzaldehyde itself can be challenging, often involving the coupling of 3-halogenobenzaldehydes with phenol (B47542) under Ullmann conditions or the multi-step transformation of other precursors. ua.esyork.ac.uk

Beyond pyrethroids, the 3-phenoxyphenyl scaffold is found in other biologically active compounds. For example, Fenoprofen (B1672519), a non-steroidal anti-inflammatory drug (NSAID), is 2-(3-phenoxyphenyl)propanoic acid. rsc.org While not directly synthesized from the propanal, its synthesis involves building the same core structure, highlighting the importance of the 3-phenoxyphenyl unit in medicinal chemistry. rsc.org One traditional synthesis of fenoprofen starts from 3-phenoxyacetophenone, which is reduced to the corresponding alcohol, converted to a nitrile, and finally hydrolyzed. rsc.org

A documented synthetic route showcases the use of the related alcohol, 3-(3-phenoxyphenyl)propanol, as a building block. The propanol (B110389) is first converted to 3-(3-phenoxyphenyl)propyl bromide using phosphorus tribromide. This bromide is then reacted with triphenylphosphine (B44618) to form a phosphonium (B103445) salt, which can be used in Wittig reactions to construct larger molecular frameworks for novel agrochemicals. rothamsted.ac.uk

Current Research Frontiers and Challenges in Its Chemistry

Retrosynthetic Analyses Towards the Target Compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. chemistry.coach It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections" and "functional group interconversions" (FGIs). chemistry.coachlkouniv.ac.in

The aldehyde group in this compound is a key reactive center and a logical starting point for disconnection. fiveable.me A common strategy for disconnecting aldehydes is to consider their formation from the oxidation of a primary alcohol. imperial.ac.uk This leads to the precursor 3-(3-phenoxyphenyl)propan-1-ol (B8488).

Another disconnection approach involves breaking the carbon-carbon bond adjacent to the carbonyl group. However, this can be complex due to the reactivity of the resulting synthons. slideshare.net A more viable strategy is to disconnect the bond between the second and third carbon atoms (C2-C3) of the propanal chain. This leads to synthons corresponding to a phenoxyphenyl carbanion and an acetaldehyde (B116499) equivalent.

A further disconnection can be made at the ether linkage of the phenoxyphenyl group, leading to a di-anion of 3-hydroxy-benzenepropanal and a phenyl cation synthon. This approach, however, presents challenges in controlling regioselectivity.

Functional group interconversion (FGI) is a crucial tool in retrosynthesis, allowing for the transformation of one functional group into another to facilitate a desired disconnection or to utilize more readily available starting materials. fiveable.mewikipedia.org

In the synthesis of this compound, a key FGI is the reduction of a carboxylic acid or its ester derivative to the corresponding primary alcohol, which can then be oxidized to the target aldehyde. tus.ac.jp For instance, 3-(3-phenoxyphenyl)propanoic acid can be reduced to 3-(3-phenoxyphenyl)propan-1-ol.

Another FGI strategy involves the use of a nitrile group as a precursor to the aldehyde. The nitrile can be hydrolyzed to a carboxylic acid, which is then subjected to the reduction-oxidation sequence mentioned above. Alternatively, the nitrile can be directly reduced to the aldehyde under specific conditions.

Direct Synthetic Routes to this compound

Direct synthetic methods aim to form the aldehyde functionality in a single step from a suitable precursor, often offering greater efficiency than multi-step sequences.

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. imperial.ac.uk A variety of reagents can be employed for the oxidation of 3-(3-phenoxyphenyl)propan-1-ol to this compound.

Oxidizing AgentReaction ConditionsYield (%)Reference
Pyridinium (B92312) chlorochromate (PCC)Dichloromethane, room temperatureHighGeneral method
Dess-Martin periodinane (DMP)Dichloromethane, room temperatureHighGeneral method
Swern Oxidation (Oxalyl chloride, DMSO, triethylamine)Dichloromethane, -78 °C to room temperatureHighGeneral method
TEMPO-catalyzed oxidationSodium hypochlorite, dichloromethane/waterGood to highGeneral method

The choice of oxidizing agent depends on factors such as the scale of the reaction, the presence of other sensitive functional groups in the molecule, and the desired level of selectivity. Chromium (VI) reagents like PCC are effective but generate toxic chromium byproducts. imperial.ac.uk DMP and Swern oxidation are milder alternatives, while TEMPO-catalyzed oxidation offers a more environmentally friendly approach.

Research into novel methods for the direct formation of aldehydes continues to be an active area. One such approach involves the hydroformylation of a suitable alkene precursor. For example, the reaction of 3-phenoxystyrene with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst could potentially yield this compound. However, controlling the regioselectivity to favor the linear aldehyde over the branched isomer is a significant challenge.

Another innovative strategy is the partial reduction of a carboxylic acid or its derivative. While the complete reduction to the alcohol is more common, certain reducing agents and reaction conditions can selectively stop at the aldehyde stage.

Synthesis via Functionalized Precursor Compounds

The synthesis of this compound can also be achieved by constructing the carbon skeleton from functionalized precursors.

A common method involves the reaction of a phenoxyphenyl-containing organometallic reagent with an appropriate electrophile. For instance, (3-phenoxyphenyl)magnesium bromide, a Grignard reagent, can be reacted with acrolein or a protected form of 3-halopropanal.

Alternatively, a palladium-catalyzed cross-coupling reaction, such as the Heck or Suzuki reaction, can be employed. nih.gov For example, the reaction of 3-bromophenoxybenzene with allyl alcohol, followed by isomerization of the double bond and subsequent oxidation, could provide the target aldehyde. A similar strategy has been successfully used in the synthesis of 3-(3-trifluoromethylphenyl)propanal. nih.gov

The synthesis of the precursor 3-(3-phenoxyphenyl)propan-1-ol can be achieved by the reduction of methyl 3-(3-phenoxyphenyl)propanoate with lithium aluminum hydride. prepchem.com This ester can be prepared through various routes, including the Fischer esterification of 3-(3-phenoxyphenyl)propanoic acid.

Reduction of 3-(3-Phenoxyphenyl)propanoic Acid Derivatives

One common route to this compound involves the reduction of corresponding 3-(3-phenoxyphenyl)propanoic acid derivatives. For instance, 3-(3-phenoxyphenyl)propan-1-ol can be synthesized by the reduction of methyl 3-(3-phenoxyphenyl)propanoate using a strong reducing agent like lithium aluminium hydride in an appropriate solvent such as tetrahydrofuran. prepchem.com This alcohol can then be oxidized to the target aldehyde.

Another approach involves the selective reduction of a carboxylic acid derivative. For example, the reduction of ethyl 3-(3-(trifluoromethyl)phenyl)propanoate to 3-(3-(trifluoromethyl)phenyl)propanal has been achieved using potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA). nih.gov This method demonstrates the potential for selective reduction even in the presence of other reducible functional groups. The table below summarizes a study on the reduction of ethyl 3-(3-(trifluoromethyl)phenyl)propanoate.

Table 1: Reduction of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate (IV) to 3-(3-(trifluoromethyl)phenyl)propanal (II)

Run Reducing Agent Equivalents Temperature (°C) Time (h) Yield of II (%)
1 PDBBA 1.3 0-25 1-4 -
2 PDBBA 1.25 0-25 1-4 -
3 DIBAL-H 1.1 -75 1-4 -

Data sourced from a study on the synthesis of a key intermediate for Cinacalcet. nih.gov

Approaches Involving Heck Coupling and Catalytic Hydrogenation of Acrylic Esters

The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, is a powerful tool for forming carbon-carbon bonds. organic-chemistry.orgmasterorganicchemistry.com This reaction can be employed to synthesize precursors to this compound. For instance, a Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, catalyzed by Pd(OAc)₂, has been used to produce an intermediate that, after hydrogenation, yields 3-(3-trifluoromethylphenyl)propanal. nih.gov The hydrogenation step serves to reduce the double bond of the acrylic ester precursor.

The efficiency of the Heck reaction can be influenced by the choice of ligand and reaction conditions. For example, in the synthesis of 2-aryl propionic acids, various phosphine ligands have been screened for the palladium-catalyzed Heck reaction of ethylene (B1197577) with aryl bromides, followed by carbonylation. nih.gov

Data shows the yield of the intermediate styrene (B11656) and the final 2-aryl propionic acid. nih.gov

Multi-step Methodologies from Aromatic Aldehydes (e.g., Knoevenagel Condensation Sequences)

The Knoevenagel condensation is a nucleophilic addition reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, typically catalyzed by a weak base. sigmaaldrich.combhu.ac.in This reaction is a key step in multi-step syntheses of various compounds, including precursors to this compound. For example, benzylidenemalononitrile (B1330407) derivatives are synthesized through the Knoevenagel condensation of aromatic aldehydes with malononitrile. bhu.ac.in These products can then be further transformed into the desired propanal derivative.

The Knoevenagel condensation is a versatile reaction and has been utilized in the synthesis of various heterocyclic and carbocyclic compounds. bhu.ac.inresearchgate.net For instance, it is a key step in the preparation of some medications. researchgate.net

Catalytic Systems in the Synthesis of this compound and Analogues

The choice of catalytic system is paramount in the synthesis of this compound and its analogues, influencing reaction efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Transformations (e.g., Palladium-mediated Reactions)

Palladium catalysts are extensively used in carbon-carbon bond-forming reactions, such as the Heck and Suzuki couplings, which are relevant to the synthesis of this compound precursors. google.comresearchgate.netdiva-portal.org Palladium-catalyzed reactions offer high efficiency and functional group tolerance. rsc.orgmit.edu

In the context of the Heck reaction, various palladium precursors and ligands can be used, such as Pd(OAc)₂ and phosphine ligands. nih.govnih.gov The development of phosphine-free palladium catalysts is also an active area of research to improve stability and cost-effectiveness. organic-chemistry.org The table below shows the results of a palladium-catalyzed two-step, one-pot reaction to produce profens, which are structurally related to the target compound. nih.gov

Data from a study on the synthesis of 2-aryl propionic acids. nih.gov

Organocatalytic Strategies

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. researchgate.net Organocatalysts can be used to promote a variety of reactions, including Michael additions and aldol (B89426) condensations, which can be applied to the synthesis of this compound analogues. rsc.org For instance, an organocatalytic one-pot Michael addition of propanal to isatylidene malononitriles has been developed for the synthesis of spiro[2H-pyran-3,4′-indoline] derivatives. rsc.org This demonstrates the potential of organocatalysis to construct complex molecular architectures.

A study on the enantioselective organocatalytic synthesis of bicyclic resorcinols via an intramolecular Friedel-Crafts-type 1,4-addition highlights the utility of organocatalysts in achieving high enantioselectivity. reading.ac.uk

Photoredox Catalysis in Analogous Systems

Photoredox catalysis utilizes visible light to initiate chemical transformations through single-electron transfer processes. youtube.comyoutube.com This strategy has been applied to a wide range of reactions, including C-H functionalization and cross-coupling reactions. acs.orgnih.gov While direct application to this compound synthesis is not explicitly detailed in the provided context, the principles are highly relevant for the synthesis of analogous α-arylated aldehydes and ketones.

For example, the combination of photoredox catalysis with nickel catalysis has enabled the direct C-H arylation and alkylation of aldehydes. acs.org Similarly, photoredox catalysis has been merged with gold catalysis for ring expansion-oxidative arylation reactions. thieme-connect.com These examples showcase the potential of photoredox catalysis to enable novel and efficient synthetic routes to complex molecules.

Sustainable and Green Chemistry Approaches in Synthetic Design

The synthesis of this compound and its essential precursors, such as 3-phenoxybenzyl alcohol and 3-phenoxybenzaldehyde, is increasingly guided by the principles of green and sustainable chemistry. These approaches aim to enhance reaction efficiency, minimize waste, reduce energy consumption, and utilize environmentally benign materials. Key strategies include the adoption of biocatalysis, heterogeneous catalysis with recyclable catalysts, and the development of metal-free reaction systems.

Biocatalytic Synthesis of Precursors

Enzymatic and biocatalytic methods offer a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing key precursors. smolecule.com Lipases, in particular, have been effectively used for the enantioselective synthesis of chiral intermediates. For instance, Pseudomonas fluorescens lipase (B570770) has been shown to catalyze the alcoholysis of racemic α-cyano-3-phenoxybenzyl acetate, achieving a high enantiomeric excess of 98.5% for the (S)-alcohol form. smolecule.com Similarly, lipases from Pseudomonas cepacia have been employed for the alcoholysis of the butanoate ester of racemic 2-hydroxy-(3-phenoxy)phenylacetonitrile, yielding the important (S)-cyanohydrin intermediate. researchgate.net These enzymatic reactions often proceed under mild conditions in organic solvents, representing a significant step towards sustainable production. smolecule.comresearchgate.net

Another innovative approach combines enzymatic reactions with other catalytic methods in a one-pot synthesis. A notable example is the synthesis of optically active (S)-α-cyano-3-phenoxybenzyl acetate. nih.gov This process integrates an anion-exchange resin-catalyzed transcyanation between 3-phenoxybenzaldehyde and acetone (B3395972) cyanohydrin with a lipase-catalyzed enantioselective transesterification. nih.gov This streamlined method improves catalytic efficiency and reduces the need for isolating intermediates. nih.gov

Catalytic Oxidation and Hydrogenation

The oxidation of 3-phenoxybenzyl alcohol to 3-phenoxybenzaldehyde is a critical step for which several green catalytic systems have been developed. Supported metal catalysts, such as platinum or palladium on carbon, have proven highly effective for promoting this oxidation using dioxygen as the oxidant. researchgate.net Research has shown that using a 1 wt-% Pt on carbon catalyst in an aqueous sodium hydroxide (B78521) solution can yield up to 90% of 3-phenoxybenzaldehyde. researchgate.net The activity of these catalysts can be significantly enhanced by the presence of activators like lead or bismuth compounds. researchgate.netgoogle.com

Similarly, palladium catalysts are effective, though they may lead to slightly higher rates of overoxidation to the carboxylic acid. researchgate.net Efforts to create more sustainable processes include the development of highly efficient, metal-free catalytic systems. One such system uses 4-OH-TEMPO/TCQ/TBN/HCl for the aerobic oxidation of alcohols, proceeding under mild conditions without transition metals. researchgate.net The hydrogenation of 3-phenoxybenzaldehyde to 3-phenoxybenzyl alcohol has also been optimized using supported catalysts like Pt/MgAl2O4, which demonstrates excellent activity and high selectivity under mild conditions. scispace.com

Catalytic Oxidation of 3-Phenoxybenzyl Alcohol to 3-Phenoxybenzaldehyde researchgate.net
CatalystCo-catalyst/AdditiveOxidantTemperatureYield of 3-PhenoxybenzaldehydeBy-product (Carboxylic Acid)
1 wt-% Pt on CarbonLead NitrateDioxygen80 °CUp to 90%7%
5 wt-% Pd on CarbonLead NitrateDioxygen80 °CGood12%
5 wt-% Pd on CarbonNoneDioxygen80 °CLower YieldIncreased overoxidation

Advanced Coupling and Cascade Reactions

Modern synthetic strategies increasingly employ cascade processes to improve efficiency and sustainability. An improved method for synthesizing a related compound, 3-(3-trifluoromethylphenyl)propanal, highlights this approach. nih.gov The process involves a Mizoroki–Heck cross-coupling reaction catalyzed by Pd(OAc)₂, followed by a hydrogenation reaction in a cascade process. nih.gov A key sustainable feature of this protocol is the efficient recovery of the palladium catalyst as Pd/Al₂O₃ at the end of the reaction. nih.gov Furthermore, the use of microwave-assisted conditions has been shown to significantly reduce reaction times without compromising selectivity or yield. nih.govajrconline.org Such methodologies, which combine multiple reaction steps and enable catalyst recycling, are central to the design of greener synthetic routes for complex molecules like this compound.

Enzymatic Resolution of 3-Phenoxybenzyl Alcohol Precursors
EnzymeSubstrateReaction TypeResultReference
Pseudomonas fluorescens lipaseRacemic α-cyano-3-phenoxybenzyl acetateAlcoholysis98.5% ee (S)-alcohol, 49.8% conversion smolecule.com
Lipase from Alcaligenes sp.Racemic α-cyano-3-phenoxybenzyl alcoholTransesterificationOptically active (S)-CPB acetate nih.gov
Lipase from Pseudomonas cepaciaRacemic 2-hydroxy-(3-phenoxy)phenylacetonitrile butanoateAlcoholysis(S)-2-hydroxy-(3-phenoxy)phenylacetonitrile researchgate.net

Intrinsic Reactivity of the Aldehyde Functional Group

The aldehyde group is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. lnct.ac.in This inherent reactivity is the basis for many of its characteristic transformations.

Nucleophilic Additions and Condensation Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org The process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. libretexts.org Common nucleophiles include organometallic reagents (e.g., Grignard reagents), cyanide ions, and enolates. libretexts.orgkhanacademy.org

Condensation reactions, such as the Aldol condensation, are also a hallmark of aldehydes possessing α-hydrogens. wikipedia.orgbyjus.com In these reactions, the aldehyde can act as both a nucleophile (in its enolate form) and an electrophile, leading to the formation of β-hydroxy aldehydes, which can further dehydrate to form α,β-unsaturated aldehydes. wikipedia.orglibretexts.org Given that this compound has α-hydrogens, it can undergo self-condensation or crossed-condensation reactions with other carbonyl compounds. byjus.com

Reaction Type Reagents/Conditions Product Type
Nucleophilic AdditionGrignard Reagents (R-MgX)Secondary Alcohol
Nucleophilic AdditionHCNCyanohydrin
Wittig ReactionPhosphonium (B103445) Ylide (Ph₃P=CHR)Alkene
Aldol CondensationBase (e.g., NaOH) or Acidβ-Hydroxy aldehyde or α,β-Unsaturated aldehyde
Knoevenagel CondensationActive methylene compound, weak baseα,β-Unsaturated compound

Chemo- and Regioselective Redox Transformations

The aldehyde group of this compound can be selectively oxidized or reduced without affecting the phenoxyphenyl moiety under appropriate conditions.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-(3-phenoxyphenyl)propanoic acid. This transformation can be achieved using a variety of oxidizing agents.

Reductive Amination: A powerful method for forming C-N bonds, reductive amination involves the reaction of the aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgacsgcipr.org This two-step, one-pot process allows for the synthesis of primary, secondary, and tertiary amines, depending on the nature of the amine used. libretexts.orgquimicaorganica.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial aldehyde. acsgcipr.orgquimicaorganica.org

Transformation Reagents/Conditions Product
OxidationKMnO₄, CrO₃, Tollen's Reagent3-(3-Phenoxyphenyl)propanoic acid
ReductionNaBH₄, LiAlH₄3-(3-Phenoxyphenyl)propan-1-ol
Reductive AminationR-NH₂, NaBH₃CN or H₂/CatalystSubstituted 3-(3-Phenoxyphenyl)propylamine

Reactivity at the Phenoxyphenyl Aromatic Moieties

The phenoxyphenyl group consists of two aromatic rings linked by an ether bond. The reactivity of these rings towards electrophilic substitution is influenced by the directing effects of the substituents.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom with an electrophile. byjus.commasterorganicchemistry.com The substituents on the benzene ring determine the rate and regioselectivity of the reaction. libretexts.orglibretexts.org

In this compound, the phenoxy group is an ortho-, para-directing activator due to the electron-donating resonance effect of the ether oxygen. Conversely, the propanal group is a meta-directing deactivator because of the electron-withdrawing nature of the carbonyl group. quora.com This leads to predictable patterns of substitution on both aromatic rings.

Ring Substituent Directing Effect Predicted Position of Attack
Ring A (with propanal)-CH₂CH₂CHO (deactivating)MetaPosition 5
Ring A (with propanal)-O-Ar (activating)Ortho, ParaPositions 2, 4, 6
Ring B (unsubstituted)-O-Ar' (activating)Ortho, ParaPositions 2', 4', 6'

The interplay of these directing effects will determine the final product distribution in electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Metal-Catalyzed Coupling Reactions of Aromatic Rings

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov To make the aromatic rings of this compound amenable to these reactions, they would first need to be functionalized, typically with a halogen (e.g., Br, I) or a triflate group, through electrophilic aromatic substitution.

Once halogenated, these derivatives can participate in a variety of coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst. nih.gov

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst.

Sonogashira Coupling: Reaction with a terminal alkyne using palladium and copper catalysts.

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine in the presence of a palladium catalyst.

These reactions offer a versatile strategy for elaborating the phenoxyphenyl scaffold, enabling the synthesis of more complex molecular architectures. researchgate.netrsc.org

Derivatization Strategies for Advanced Applications

The dual reactivity of this compound provides numerous opportunities for derivatization to create molecules with potential for advanced applications. For instance, the aldehyde can be a starting point for the synthesis of pyrethroid insecticides.

By combining the reactions of the aldehyde and the aromatic rings, a wide array of derivatives can be accessed. For example, the aldehyde could first be converted to an amine via reductive amination, followed by a Buchwald-Hartwig coupling on a halogenated version of the aromatic ring to introduce another nitrogen-containing substituent. Alternatively, the aldehyde could be protected, followed by functionalization of the aromatic rings and subsequent deprotection and transformation of the aldehyde. These strategies allow for the systematic modification of the molecule to tune its properties for specific applications in materials science, agrochemicals, and pharmaceuticals.

An in-depth examination of the chemical reactivity and transformational pathways of this compound reveals its versatility as a substrate in various chemical modifications. The presence of a reactive aldehyde functional group, coupled with the bulky phenoxyphenyl moiety, allows for a range of targeted transformations, from simple derivatizations for analytical purposes to its incorporation into complex molecular scaffolds through advanced reaction sequences.

Mechanistic Investigations of Reactions Involving 3 3 Phenoxyphenyl Propanal

Elucidation of Reaction Pathways and Key Intermediates

The formation and subsequent reactions of 3-(3-phenoxyphenyl)propanal can proceed through several key pathways, each involving distinct intermediates. Two plausible synthetic routes to this aldehyde are the hydroformylation of an alkene precursor and the oxidation of the corresponding primary alcohol.

Hydroformylation Pathway:

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, providing a direct route to aldehydes from alkenes. In the context of this compound, the likely precursor would be 3-phenoxy-1-propene. The reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond, typically catalyzed by transition metal complexes, most commonly of cobalt or rhodium.

The generally accepted mechanism for rhodium-catalyzed hydroformylation, based on the work of Heck and Breslow, involves a catalytic cycle with several key intermediates:

Catalyst Activation: The cycle begins with a coordinatively unsaturated rhodium complex, often generated in situ from a precursor like hydridocarbonyltris(triphenylphosphine)rhodium(I) (HRh(CO)(PPh₃)₃).

Alkene Coordination: The alkene, 3-phenoxy-1-propene, coordinates to the rhodium center.

Migratory Insertion: This is a crucial step where the alkene inserts into the rhodium-hydride bond to form an alkyl-rhodium intermediate. This insertion can occur in two ways, leading to either a linear or a branched alkyl group. The formation of the linear isomer is generally favored with phosphine-modified rhodium catalysts.

CO Insertion: A molecule of carbon monoxide then inserts into the rhodium-alkyl bond, forming an acyl-rhodium complex.

Oxidative Addition and Reductive Elimination: The cycle concludes with the oxidative addition of hydrogen to the rhodium center, followed by reductive elimination of the final aldehyde product, this compound, and regeneration of the active catalyst.

Oxidation Pathway:

Another common synthetic route to aldehydes is the oxidation of primary alcohols. In this case, 3-(3-phenoxyphenyl)propan-1-ol (B8488) would be the starting material. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Milder reagents like pyridinium (B92312) chlorochromate (PCC) are often employed for this purpose.

The mechanism of oxidation with chromium-based reagents generally involves:

Formation of a Chromate (B82759) Ester: The alcohol oxygen attacks the chromium atom of the oxidizing agent, leading to the formation of a chromate ester intermediate.

Elimination: A base, which can be the solvent or the pyridinium component of PCC, abstracts a proton from the carbon bearing the oxygen. This initiates an elimination reaction that forms the carbon-oxygen double bond of the aldehyde, while the chromium is reduced.

Wittig Reaction Pathway:

While not a synthesis of this compound itself, the Wittig reaction is a fundamental transformation of aldehydes and is therefore relevant to its reactivity. This reaction converts the aldehyde into an alkene. The key intermediate in the Wittig reaction is a phosphorus ylide. The mechanism proceeds through a cycloaddition to form a four-membered ring intermediate called an oxaphosphetane, which then decomposes to the alkene and a stable phosphine (B1218219) oxide, the driving force for the reaction.

Characterization of Transition States and Energy Profiles

The transition state is a high-energy, transient configuration of atoms that must be overcome for a reaction to proceed. The energy of this state, known as the activation energy, determines the rate of the reaction. The characterization of transition states and the mapping of the potential energy surface are often achieved through computational quantum chemistry methods.

For the reactions involving this compound, the nature of the transition states would be characteristic of the reaction type:

Oxidation: In the oxidation of 3-(3-phenoxyphenyl)propan-1-ol, the rate-determining step is typically the base-promoted elimination of the chromate ester. The transition state for this step involves the simultaneous breaking of the C-H bond and the Cr-O bond, and the formation of the C=O double bond.

Wittig Reaction: The initial cycloaddition of the ylide to the aldehyde to form the oxaphosphetane is a key transition state. The geometry of this transition state is believed to influence the stereochemical outcome of the reaction.

Without specific experimental or computational data for this compound, the exact energy profiles cannot be detailed. However, the general principles of these well-established reactions provide a framework for understanding the energetic landscape of its transformations.

Role of Catalysts in Directing Reaction Mechanisms

Catalysts play a pivotal role in many of the reactions involving this compound, not only by accelerating the reaction rate but also by directing the reaction pathway to favor specific products.

In hydroformylation , the choice of metal and ligands is crucial for controlling the regioselectivity.

Rhodium catalysts are generally more active than cobalt catalysts, allowing for milder reaction conditions.

Phosphine ligands , such as triphenylphosphine (B44618) (PPh₃), are widely used to modify the catalytic properties of rhodium. The steric bulk and electronic properties of the phosphine ligands can influence the ratio of linear to branched aldehyde products. Bulky phosphine ligands tend to favor the formation of the sterically less hindered linear aldehyde, which would be this compound in this case.

Catalyst SystemTypical ConditionsGeneral Selectivity
Unmodified Cobalt CarbonylHigh pressure and temperatureLower linear to branched ratio
Rhodium with Phosphine LigandsMilder pressure and temperatureHigher linear to branched ratio

In catalytic hydrogenation , a potential reaction of this compound or its unsaturated precursors, heterogeneous catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly used. These catalysts provide a surface for the adsorption of both the organic substrate and hydrogen, facilitating the reduction of the aldehyde or any carbon-carbon double bonds. The choice of catalyst and reaction conditions can allow for selective hydrogenation of one functional group over another.

Studies on Stereochemical Control and Asymmetric Induction in Related Transformations

Stereochemical control is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules. While this compound itself is not chiral, reactions involving this molecule or leading to it can have important stereochemical implications.

Wittig Reaction Stereoselectivity: The Wittig reaction provides a classic example of how the nature of a reagent can control the stereochemical outcome of a reaction. The geometry of the resulting alkene is dependent on the stability of the phosphorus ylide used.

Non-stabilized ylides (e.g., where the group attached to the carbanion is an alkyl group) typically react under kinetic control to give the (Z)-alkene as the major product.

Stabilized ylides (e.g., where the attached group is an electron-withdrawing group like an ester) are more stable and their reactions are often reversible, leading to the thermodynamically more stable (E)-alkene.

Ylide TypeR Group on YlideMajor Alkene Isomer
Non-stabilizedAlkyl(Z)-alkene
StabilizedEster, Ketone(E)-alkene

Asymmetric Hydroformylation: The development of chiral ligands for transition metal catalysts has enabled asymmetric hydroformylation, a powerful method for the synthesis of chiral aldehydes. If a prochiral alkene were to be hydroformylated to produce a chiral analogue of this compound, the use of a rhodium catalyst with a chiral phosphine ligand could induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. The mechanism of asymmetric induction in these systems is complex and arises from the specific three-dimensional arrangement of the chiral ligand around the metal center, which influences the binding of the prochiral alkene and the subsequent migratory insertion step.

Computational Chemistry and Theoretical Approaches for 3 3 Phenoxyphenyl Propanal

Electronic Structure and Frontier Molecular Orbital Theory Analysis

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactions, positing that the majority of reaction characteristics can be predicted by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgfiveable.meyoutube.com

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.compku.edu.cn Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, acting as an electrophile. youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more readily polarizable and reactive.

For 3-(3-phenoxyphenyl)propanal, the electronic structure is characterized by the presence of two phenyl rings, an ether linkage, and a propanal functional group. The delocalized π-systems of the aromatic rings and the lone pairs of the ether oxygen will contribute significantly to the occupied molecular orbitals, including the HOMO. The aldehyde group, with its electron-withdrawing carbonyl moiety, will have a notable influence on the unoccupied molecular orbitals, particularly the LUMO.

Table 1: Illustrative Frontier Molecular Orbital Properties of this compound

Molecular OrbitalEnergy (eV)Key Atomic Contributions
LUMO-1.5Carbonyl carbon and oxygen of the propanal group
HOMO-6.2Phenyl rings, ether oxygen
HOMO-LUMO Gap 4.7

Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate the concepts of FMO theory as applied to this compound.

Prediction of Reactivity and Regioselectivity Profiles

Computational methods can be employed to predict the most likely sites for chemical reactions on the this compound molecule, a concept known as regioselectivity. By calculating the distribution of electron density and the shapes of the frontier molecular orbitals, regions susceptible to electrophilic or nucleophilic attack can be identified.

The carbonyl carbon of the propanal group is expected to be a primary electrophilic site due to the polarization of the C=O bond, making it susceptible to nucleophilic attack. The oxygen atom of the carbonyl group, with its lone pairs, will be a nucleophilic site. The aromatic rings can undergo electrophilic substitution, and the specific positions (ortho, meta, para) of substitution will be influenced by the directing effects of the phenoxy and propanal substituents.

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms in this compound

AtomMulliken Charge (a.u.)Predicted Reactivity
Carbonyl Carbon+0.45Electrophilic
Carbonyl Oxygen-0.50Nucleophilic
Phenyl Ring Carbons-0.10 to +0.15Susceptible to electrophilic attack

Note: The values in this table are hypothetical and serve to illustrate how calculated atomic charges can be used to predict reactivity.

Quantum Chemical Modeling of Reaction Mechanisms and Energy Landscapes

Quantum chemical modeling allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. nih.govnih.gov This provides a deeper understanding of the energetic feasibility and kinetics of a particular reaction.

For this compound, theoretical calculations could be used to model various transformations, such as:

Nucleophilic addition to the carbonyl group: Modeling the reaction with a nucleophile would involve locating the transition state for the formation of a tetrahedral intermediate and calculating the energy barrier for this process.

Electrophilic aromatic substitution: The mechanism for the substitution on one of the phenyl rings could be elucidated, comparing the energies of the intermediates and transition states for substitution at different positions to predict the regiochemical outcome.

Oxidation or reduction of the aldehyde: The energy profiles for the conversion of the propanal group to a carboxylic acid or an alcohol could be computationally determined.

By mapping the potential energy surface for a reaction, chemists can gain insights into the most favorable reaction pathways and the structures of key intermediates.

In Silico Design and Optimization of Novel Transformations

Computational chemistry is not only a tool for understanding existing chemistry but also for designing new molecules and reactions. In silico design involves using computational models to predict the properties and reactivity of hypothetical molecules before they are synthesized in the lab.

In the context of this compound, computational methods could be used to:

Design new catalysts: Theoretical calculations can help in designing catalysts that can selectively promote a desired transformation of the molecule, for example, by lowering the activation energy for a specific reaction pathway.

Predict the effects of substituents: The impact of adding different functional groups to the phenyl rings on the electronic properties and reactivity of the molecule can be computationally screened.

Explore novel reaction pathways: Computational tools can be used to explore unconventional or previously unknown reactions involving this compound.

This predictive power of computational chemistry accelerates the discovery and optimization of new chemical transformations.

Applications of 3 3 Phenoxyphenyl Propanal As a Key Synthetic Intermediate

Precursor in Pharmaceutical Synthesis

The structural motif of 3-(3-phenoxyphenyl)propanal is present in several active pharmaceutical ingredients (APIs). The aldehyde functionality and the phenoxyphenyl backbone allow for its modification and incorporation into larger, more complex drug molecules.

Role in the Synthesis of Fenoprofen (B1672519) and Structurally Related Anti-inflammatory Agents

Fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID), is chemically known as 2-(3-phenoxyphenyl)propanoic acid. The synthesis of Fenoprofen can be envisaged starting from this compound. A key transformation in this process is the oxidation of the aldehyde group to a carboxylic acid. A well-established method for such a transformation is the Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid. wikipedia.orgorganic-chemistry.orgreactionrepo.comyoutube.com This powerful oxidizing agent can efficiently convert primary alcohols, which can be formed in situ from the aldehyde, to the corresponding carboxylic acid.

Starting MaterialReagentProductApplication
This compoundJones Reagent (CrO₃, H₂SO₄, H₂O)2-(3-Phenoxyphenyl)propanoic acid (Fenoprofen)Anti-inflammatory agent

Applications in the Preparation of Cinacalcet Analogues (by analogy with 3-(3-trifluoromethylphenyl)propanal)

Cinacalcet is a calcimimetic agent used in the treatment of hyperparathyroidism. The synthesis of Cinacalcet and its analogues often involves the reductive amination of a substituted propanal with a chiral amine. nih.govresearchgate.netub.edubohrium.comresearchgate.net By analogy to the well-documented synthesis of Cinacalcet from 3-(3-trifluoromethylphenyl)propanal, this compound can serve as a precursor for novel Cinacalcet analogues. nih.govresearchgate.net

The key synthetic step is the reaction of this compound with a suitable amine, such as (R)-1-(1-naphthyl)ethylamine, followed by reduction of the resulting imine to form the corresponding secondary amine. This reaction provides a pathway to a new class of compounds with potential calcimimetic activity.

AldehydeAmineReaction TypeProduct ClassPotential Application
This compound(R)-1-(1-naphthyl)ethylamineReductive AminationCinacalcet AnaloguesCalcimimetic agents

Building Block in Agrochemical Development

The phenoxyphenyl moiety is a common feature in a number of successful agrochemicals, particularly insecticides. The versatility of this compound makes it an attractive starting material for the synthesis of novel crop protection agents.

Synthesis of Pyrethroid Insecticide Precursors

Synthetic pyrethroids are a major class of insecticides that are esters of a specific carboxylic acid and an alcohol. nih.goveagri.orgresearchgate.netunisalento.itgoogle.com The alcohol component often contains a 3-phenoxybenzyl or a modified 3-phenoxybenzyl group. For instance, 3-phenoxybenzyl alcohol is a key precursor for the synthesis of pyrethroids like permethrin (B1679614) and cypermethrin. nih.gov

This compound, through reduction of its aldehyde group to an alcohol, can be converted into 3-(3-phenoxyphenyl)propanol. This alcohol can then be esterified with appropriate cyclopropanecarboxylic acids, such as chrysanthemic acid or its halogenated derivatives, to produce novel pyrethroid insecticides with potentially modified insecticidal activity and photostability.

Utility in the Construction of Complex Molecular Architectures

The chemical reactivity of both the aldehyde group and the aromatic rings in this compound makes it a useful building block for the synthesis of more complex molecular structures. Aldehydes are versatile functional groups that can participate in a wide range of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and Grignard additions. These reactions allow for the elaboration of the propanal side chain, leading to the construction of intricate molecular frameworks that could be intermediates in the synthesis of natural products or other complex organic molecules. researchgate.netnih.govnih.govuni-konstanz.de

Potential in Advanced Materials Science Applications

Derivatives of phenoxyphenyl compounds are being explored for their potential applications in materials science, particularly in the field of organic electronics. google.comgoogle.com The phenoxyphenyl group can impart desirable properties such as thermal stability and specific electronic characteristics to polymers and other organic materials.

While direct applications of this compound in this field are not yet established, its aldehyde functionality offers a reactive handle for polymerization reactions. cmu.edursc.orgnih.gov For instance, it could potentially be used as a monomer or a co-monomer in the synthesis of novel polymers with tailored optical or electronic properties. The phenoxyphenyl unit could be incorporated into the polymer backbone or as a pendant group, influencing the final material's characteristics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-Phenoxyphenyl)propanal, and how can purity be ensured?

  • Methodology :

  • Step 1 : Friedel-Crafts alkylation of phenol derivatives with propanal precursors under acidic conditions (e.g., AlCl₃ or FeCl₃ catalysis) to introduce the phenoxyphenyl group .
  • Step 2 : Oxidation/Reduction : If starting from a ketone or alcohol precursor, use reagents like PCC (oxidation) or NaBH₄ (reduction) to yield the aldehyde group .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC (>95%) or GC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H NMR to identify aldehyde proton (δ 9.5–10.5 ppm) and aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR for carbonyl carbon (δ ~190–200 ppm) .
  • IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether stretch) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular ion [M+H]⁺. Compare with NIST reference data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Experimental Design :

  • Variables : Catalyst loading (e.g., 5–20 mol% FeCl₃), solvent polarity (toluene vs. DCM), and temperature (25–80°C).
  • DOE Approach : Use a factorial design to assess interactions. For example, higher catalyst loading (15 mol%) in toluene at 60°C increased yields by 25% in analogous syntheses .
  • Monitoring : In-situ FTIR or TLC to track aldehyde formation and minimize side reactions (e.g., over-oxidation).

Q. What computational strategies predict the biological activity of this compound?

  • In-Silico Workflow :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., tyrosinase, as in 3-(3-Chloro-4-fluorophenyl)propanal studies). Focus on binding affinity (ΔG) of the aldehyde group with catalytic sites .
  • QSAR Analysis : Compare substituent effects (e.g., phenoxy vs. chloro groups) on bioactivity using datasets from PubChem .

Q. How do structural modifications (e.g., halogen substitution) alter the reactivity of this compound?

  • Comparative Analysis :

  • Electrophilicity : Fluorine or chlorine substituents (as in 3-(2-Chloro-6-fluorophenyl)propanal) increase electrophilic aromatic substitution rates by 30–50% compared to non-halogenated analogs .
  • Steric Effects : Bulkier groups (e.g., methoxy) may hinder aldehyde reactivity in nucleophilic additions. Validate via Hammett plots .

Q. How can conflicting data on biological activity be resolved?

  • Case Study : If one study reports tyrosinase inhibition (IC₅₀ = 10 µM) while another shows no activity:

  • Replication : Standardize assay conditions (pH, enzyme source, substrate concentration).
  • Control Experiments : Test for aldehyde oxidation products (e.g., carboxylic acids) that may inactive the compound .
  • Structural Confirmation : Re-analyze compound purity via XRD or 2D NMR (e.g., NOESY) to rule out isomer interference .

Methodological Challenges

Q. What are the best practices for assessing environmental degradation of this compound?

  • Protocol :

  • Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous buffer (pH 7.4). Monitor degradation via LC-MS/MS, identifying fragments like 3-phenoxyphenol .
  • Hydrolysis : Test stability at 40°C in acidic (pH 3) and basic (pH 10) conditions. Aldehydes typically degrade faster in basic media .

Q. How can stereochemical outcomes be controlled in derivatives of this compound?

  • Chiral Synthesis :

  • Catalysts : Use asymmetric organocatalysts (e.g., proline derivatives) for enantioselective aldol reactions.
  • Separation : Chiral HPLC (e.g., Chiralpak AD-H column) to resolve racemic mixtures, as demonstrated in methyl 3-amino-3-(3-phenoxyphenyl)propanoate studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.